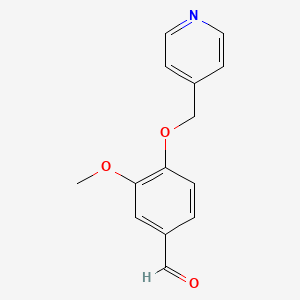

3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde

Description

3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 3-position and a pyridin-4-ylmethoxy group at the 4-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases, coordination complexes, and bioactive molecules.

Properties

IUPAC Name |

3-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-14-8-12(9-16)2-3-13(14)18-10-11-4-6-15-7-5-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFYMQUBZVFHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649420 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and pyridinylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

Oxidation: 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid.

Reduction: 3-Methoxy-4-(pyridin-4-ylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Derivatives of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde have been shown to exhibit significant antibacterial and antifungal properties, making them candidates for pharmaceutical development .

- Anticancer Research : Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

2. Organic Synthesis

- Building Block for Complex Molecules : This compound serves as an important intermediate in the synthesis of more complex organic molecules, which can be utilized in various chemical reactions .

- Polymer Production : Its functional groups allow it to participate in polymerization reactions or coordinate with metal ions, leading to the formation of advanced materials .

3. Biological Interactions

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The pyridine ring may also engage in π-π stacking interactions or hydrogen bonding with biological macromolecules .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Antibacterial, Antifungal | |

| 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde | Anticancer | |

| 3-Bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde | Enhanced Reactivity |

Synthesis and Evaluation

A recent study synthesized several derivatives of benzaldehyde compounds, including those with pyridine moieties. These compounds were evaluated for their antiproliferative activities against multiple cancer cell lines, demonstrating significant activity comparable to known chemotherapeutics .

In Vitro Studies

In vitro assays have shown that compounds structurally similar to this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This highlights the potential of these compounds in therapeutic applications against cancer .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and pyridinylmethoxy groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP* | Application Area |

|---|---|---|---|---|---|

| 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde | C14H13NO3 | 243.26 | Pyridin-4-ylmethoxy | ~2.1 | Coordination chemistry |

| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde | C15H12NO5 | 286.26 | 4-Nitrobenzyloxy | ~1.8 | Schiff base synthesis |

| 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | C11H10O3 | 190.20 | Propargyloxy | ~1.5 | Antibacterial agents |

| 3-Methoxy-4-(β-D-lactopyranosyloxy)benzaldehyde | C20H24O10 | 424.40 | Lactopyranosyloxy | ~-1.2 | Galectin inhibition |

*Estimated using ChemDraw.

Biological Activity

3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a methoxy group and a pyridine moiety, which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 243.26 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in cancer cell proliferation and antimicrobial activity.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing various signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study reported the following IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 3.7 |

| MCF-7 | 1.2 |

| HEK 293 | 5.3 |

These results suggest that the compound has potent activity against breast cancer cells (MCF-7) and colorectal cancer cells (HCT116), making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 32 |

These findings indicate that the compound is particularly effective against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Case Studies

Several studies have explored the biological implications of this compound:

- Antiproliferative Studies : In vitro assays showed that the compound significantly inhibited cell growth in MCF-7 and HCT116 cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Efficacy : A study assessed the compound's efficacy against multidrug-resistant bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the standard synthetic routes for 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde?

The compound is typically synthesized via etherification and Schiff base formation . For example, a related benzaldehyde derivative was prepared by reacting 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine in ethanol, catalyzed by acetic acid, yielding a Schiff base intermediate. Cyclization with sodium hypochlorite then forms triazolo-pyridine derivatives . Key steps include optimizing reaction time, solvent choice (e.g., ethanol for solubility), and acid catalysis. Purity is ensured via vacuum filtration and washing with methanol/water.

Q. How is the structural characterization of this compound performed?

Q. What are the solubility challenges, and how are they addressed?

Similar benzaldehyde derivatives exhibit poor water solubility, requiring polar aprotic solvents (e.g., DMSO, ethanol) for reactions. Precipitates are purified via vacuum filtration, and solubility is enhanced by derivatization (e.g., oxime formation using hydroxylamine hydrochloride) .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during characterization?

Discrepancies in NMR or FTIR results may arise from tautomerism, impurities, or solvent effects. Strategies include:

- Multi-technique validation: Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., m/z 334.1553 [M+H]⁺ ).

- Crystallographic refinement: Use programs like SHELXL to resolve ambiguities in electron density maps, ensuring R-factors < 0.05 for high confidence .

Q. What experimental design considerations are critical for optimizing cyclization reactions?

- Oxidizing agents: Sodium hypochlorite is preferred over metal-based oxidizers to avoid byproducts.

- Reaction monitoring: TLC (dichloromethane mobile phase) and in-situ NMR track intermediate formation .

- Temperature control: Room-temperature reactions minimize decomposition of sensitive aldehyde groups .

Q. How does steric hindrance from the pyridinylmethoxy group influence reactivity?

The bulky pyridinylmethoxy substituent at the 4-position slows nucleophilic attacks at the aldehyde group. This necessitates:

Q. What role does this compound play in drug discovery pipelines?

It serves as a precursor for bioactive molecules, such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.